N-[4-(cyclopentylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide
Description
N-[4-(Cyclopentylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a cyclopentylcarbamoyl group on the phenyl ring and a pyridin-2-yl substituent on the piperazine core. The compound’s design leverages the piperazine scaffold’s flexibility for hydrogen bonding and hydrophobic interactions, which are critical for target binding .
Properties
Molecular Formula |
C22H27N5O2 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[4-(cyclopentylcarbamoyl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C22H27N5O2/c28-21(24-18-5-1-2-6-18)17-8-10-19(11-9-17)25-22(29)27-15-13-26(14-16-27)20-7-3-4-12-23-20/h3-4,7-12,18H,1-2,5-6,13-16H2,(H,24,28)(H,25,29) |
InChI Key |
QEWHNRQDYSBVCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)NC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclopentylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of piperazine derivatives.
Substitution with Pyridinyl Group:
Attachment of the Phenyl Group: The phenyl group can be introduced through Friedel-Crafts acylation or alkylation reactions.
Introduction of the Cyclopentylcarbamoyl Moiety: This step involves the reaction of the phenyl group with cyclopentyl isocyanate under controlled conditions to form the carbamoyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridinyl moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Conversion to amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(cyclopentylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural features. It can be used in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicine, the compound’s potential as a drug candidate can be explored. Its ability to interact with biological targets makes it a promising candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-[4-(cyclopentylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can result in the inhibition of enzyme activity or the activation/inhibition of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The physicochemical properties of piperazine-carboxamides are strongly influenced by substituents on the phenyl and piperazine rings. Key analogs and their properties are summarized below:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine substituents (e.g., A2, A3) enhance metabolic stability and improve melting points due to increased crystallinity .
- Bulkier Groups : The 4-tert-butylphenyl group in BCTC enhances hydrophobic interactions with TRPV1, improving potency compared to smaller substituents .
- Heterocyclic Moieties : Pyridinyl and quinazolinyl groups (e.g., A2, CPIPC) contribute to π-π stacking and hydrogen bonding, critical for receptor binding .
Key Research Findings
- Structural Flexibility : Piperazine-carboxamides tolerate diverse substituents without losing core binding affinity, making them versatile scaffolds for drug discovery .
- Selectivity : Substitutions at the 4-position of the phenyl ring (e.g., 4-chloro in A6) often improve selectivity over off-target receptors compared to 2- or 3-substituted analogs .
- Metabolic Stability : Trifluoromethyl groups (A15) enhance resistance to oxidative metabolism, extending half-life in vivo .
Biological Activity
N-[4-(cyclopentylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological mechanisms, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 336.42 g/mol
This compound functions primarily as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has shown activity against:
- CYP51 : An enzyme critical for sterol biosynthesis in various organisms, including pathogens like Leishmania.
- CYP5122A1 : Another enzyme involved in sterol metabolism, which has been characterized as a sterol C4-methyl oxidase.
Antileishmanial Activity
Recent studies have highlighted the compound's potential as an antileishmanial agent. It exhibits selective inhibition against Leishmania donovani promastigotes, with effective concentrations (EC) in the low micromolar range. This selectivity is crucial as it minimizes toxicity to human cells while effectively targeting the parasite.
| Compound | Target | EC (µM) | Selectivity |
|---|---|---|---|
| 18e | L. donovani | 0.5 | High |
| 18i | L. donovani | 0.6 | Moderate |
Inhibition Profiles
Inhibition assays have demonstrated that modifications to the compound's structure can enhance its potency and selectivity against CYP51 and CYP5122A1:
- Compounds with a pyridine ring showed enhanced selectivity for CYP5122A1 over CYP51.
- Structural analogs with different substituents on the piperazine ring displayed varied inhibition profiles, indicating that small changes can significantly affect biological activity.
Case Studies
-
Study on CYP Enzyme Inhibition :
A study investigated a series of piperazine derivatives, including this compound, revealing strong inhibition of CYP51 with IC values ≤ 1 µM for some analogs. The research suggests that these compounds could serve as leads for developing new antileishmanial therapies . -
Selectivity and Efficacy :
Another research effort focused on the selectivity of these compounds for inhibiting Leishmania growth while sparing mammalian cells. The findings indicated that certain derivatives maintained high efficacy against L. donovani while exhibiting low cytotoxicity to J774 macrophages, making them promising candidates for further development .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions on the piperazine ring and aromatic systems .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] ion) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
How can researchers optimize reaction conditions to mitigate side reactions during the coupling steps of the synthesis?
Q. Advanced
- Reagent stoichiometry : Use a 1.2–1.5 molar excess of carbodiimide coupling agents to drive amide bond formation to completion .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent moisture-sensitive intermediates (e.g., active esters) from hydrolyzing .
- Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates and reduce impurities .
What computational and experimental approaches are employed to determine the three-dimensional conformation and its impact on biological activity?
Q. Advanced
- X-ray crystallography : Resolve crystal structures to analyze bond angles and torsional strain (e.g., monoclinic P2/c space group, β = 92.5°) .
- Molecular docking : Simulate binding poses with target receptors (e.g., GPCRs) using software like AutoDock Vina to predict interactions with the pyridine and carbamoyl groups .
- Dynamic light scattering (DLS) : Assess conformational stability in solution under physiological pH and temperature .
What are the primary biological targets hypothesized for this compound based on structural analogs?
Q. Basic
- Dopamine receptors (D2/D3) : Piperazine derivatives often exhibit affinity due to the core’s flexibility and hydrogen-bonding capacity .
- Kinases (e.g., JAK2) : Pyridine and carboxamide groups may engage in ATP-binding pocket interactions .
- Serotonin receptors (5-HT) : Structural analogs with arylpiperazines show modulation of serotonin pathways .
What methodologies are used to assess binding kinetics and selectivity towards specific receptors (e.g., GPCRs, kinases)?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity () and association/dissociation rates for receptor-ligand interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to evaluate binding specificity .
- Radioligand displacement assays : Use H-labeled antagonists (e.g., spiperone for D2 receptors) to determine IC values .
How should researchers address contradictory in vitro vs. in vivo efficacy data for this compound?
Q. Advanced
- Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450 oxidation) that reduce in vivo activity .
- Plasma protein binding (PPB) : Evaluate PPB via equilibrium dialysis; high binding (>95%) may limit free compound availability .
- Comparative SAR studies : Test analogs with modified substituents (e.g., fluorination of pyridine) to enhance metabolic resistance .
What are the recommended protocols for evaluating the compound’s stability under various pH and temperature conditions?
Q. Basic
- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (HO) conditions at 40°C for 24–72 hours .
- HPLC-UV/MS monitoring : Track degradation products (e.g., hydrolyzed carboxamide) and calculate half-life () .
- Lyophilization : Stabilize the compound by freeze-drying in phosphate buffer (pH 7.4) for long-term storage .
How can structure-activity relationship (SAR) studies be designed to elucidate critical functional groups responsible for target modulation?
Q. Advanced
- Fragment-based design : Synthesize analogs with incremental modifications (e.g., replacing pyridine with pyrimidine) and test against target panels .
- Free-Wilson analysis : Statistically correlate substituent changes (e.g., cyclopentyl vs. cyclohexyl carbamoyl) with activity trends .
- Co-crystallization : Resolve ligand-receptor complexes (e.g., with D3 dopamine receptor) to identify key hydrogen bonds and hydrophobic contacts .
What strategies are effective in improving the compound’s bioavailability and blood-brain barrier (BBB) penetration for CNS applications?
Q. Advanced
- LogP optimization : Adjust lipophilicity (target LogP = 2–3) via substituent modifications (e.g., introducing fluorine atoms) to enhance passive BBB diffusion .
- P-glycoprotein (P-gp) inhibition : Co-administer P-gp inhibitors (e.g., elacridar) to reduce efflux .
- Prodrug design : Mask polar groups (e.g., carboxamide) with ester prodrugs to increase solubility and absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
